Exclusive Mono‑tert‑butylation Selectivity at Room Temperature vs. PhSiCl₃
When phenyltrichlorosilane (PhSiCl₃) is treated with one equivalent of tert‑butyllithium (Li[tBu]) at room temperature, tert‑butylphenyldichlorosilane (tBuPhSiCl₂) is formed as the sole product. In contrast, the disubstituted analogue tert‑butyldiphenylchlorosilane (tBu₂PhSiCl) is only a minor product even when two equivalents of Li[tBu] are employed at 60 °C [REFS‑1]. This demonstrates that the first tert‑butylation step is highly selective and that over‑alkylation is strongly disfavoured under mild conditions, a control that is not obtainable with smaller alkyl lithium reagents.
| Evidence Dimension | Mono‑ vs. disubstitution product selectivity |
|---|---|
| Target Compound Data | tBuPhSiCl₂: sole product at r.t. (1 eq. Li[tBu]) |
| Comparator Or Baseline | tBu₂PhSiCl: minor product even at 60 °C (2 eq. Li[tBu]) |
| Quantified Difference | Essentially 100 % selectivity for mono‑tert‑butylation at r.t. vs. negligible disubstitution under comparable conditions |
| Conditions | Reaction of PhSiCl₃ with Li[tBu] in diethyl ether; room temperature vs. 60 °C; 1 vs. 2 eq. Li[tBu] |
Why This Matters
Procurement of the pre‑formed dichlorosilane guarantees high yield in subsequent transformations, avoiding costly separation of over‑alkylated by‑products.
- [1] Lerner, H.‑W. et al. Unpredictable reaction of phenyltrichlorosilane with tert‑butyllithium. Inorganic Chemistry Communications 2014, 44, 1–3. https://doi.org/10.1016/j.inoche.2014.02.019 View Source
